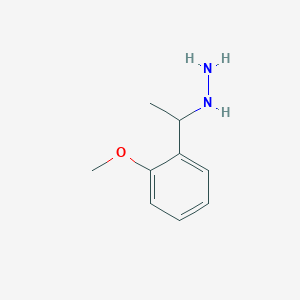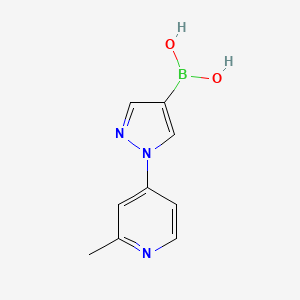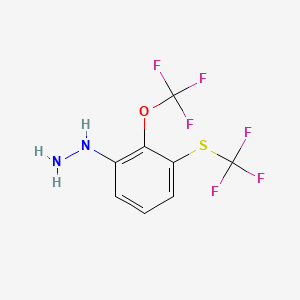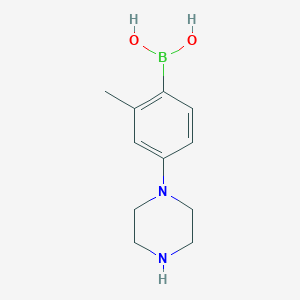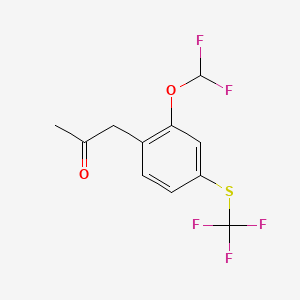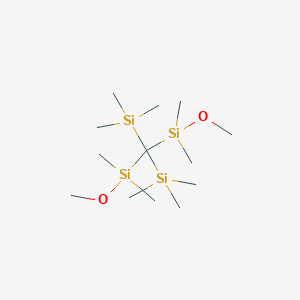silane CAS No. 100693-33-2](/img/structure/B14068866.png)
[(Cyclohex-1-en-1-yl)(phenylsulfanyl)methyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]-: is an organic compound with a complex structure that includes a benzene ring, a cyclohexene ring, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- typically involves the reaction of benzene with 1-cyclohexen-1-yl(trimethylsilyl)methyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexane derivatives.
Substitution: Nitrobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a versatile scaffold for drug design.
Industry: In the industrial sector, Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for creating polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The benzene and cyclohexene rings provide a rigid framework that can interact with biological molecules, potentially affecting enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Benzene, [(cyclohex-1-en-1-yl)methyl]-
- Benzene, 1-cyclohexyl-3-methyl-
Comparison: Compared to Benzene, [(cyclohex-1-en-1-yl)methyl]-, the presence of the trimethylsilyl group in Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- enhances its reactivity and stability. This makes it more suitable for specific synthetic applications. Benzene, 1-cyclohexyl-3-methyl- lacks the trimethylsilyl group and thus has different reactivity and applications.
Conclusion
Benzene, [[1-cyclohexen-1-yl(trimethylsilyl)methyl]thio]- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
100693-33-2 |
|---|---|
Molekularformel |
C16H24SSi |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
[cyclohexen-1-yl(phenylsulfanyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C16H24SSi/c1-18(2,3)16(14-10-6-4-7-11-14)17-15-12-8-5-9-13-15/h5,8-10,12-13,16H,4,6-7,11H2,1-3H3 |
InChI-Schlüssel |
QLMZMIGSSKFJMP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C1=CCCCC1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


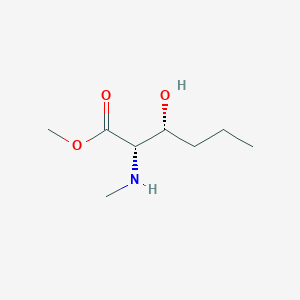
![2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B14068784.png)

